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Compound Name:
Phe-Met-Arg-Phe Like Peptide,

Snail Helix aspersa

Cat. No.: B549703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR)

of FMRFamide analogs in the garden snail, Helix aspersa. The data presented herein is

compiled from various studies, offering insights into the structural requirements for receptor

binding and biological activity. This information is crucial for the design of novel peptide-based

therapeutic agents and for understanding the physiological roles of FMRFamide-related

peptides in molluscan systems.

Comparative Analysis of FMRFamide Analog
Activity
The biological activity of FMRFamide analogs in Helix aspersa has been assessed using

various preparations, including isolated hearts, central neurons, and visceral or somatic

muscles. The following tables summarize the quantitative data from these studies, highlighting

the impact of structural modifications on the potency and efficacy of these peptides.

Radioreceptor Binding and Cardiostimulatory Activity
An in vitro receptor binding assay using brain membranes and an isolated heart bioassay were

developed to characterize the SAR of FMRFamide receptors.[1] The results indicate a

correlation between the cardiostimulatory activity and the binding affinity to high-affinity
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receptors in both brain and heart tissues.[1] A notable finding is the preference for N-terminally

blocked analogs.[1]

Peptide
Analog

Receptor
Binding (IC50,
µM) - Brain

Cardiostimulat
ory Activity

Key Structural
Features

Reference

FMRFamide ~10 Stimulatory
C-terminal

RFamide
[1]

pQDPFLRFamid

e

~10 (20x weaker

than

FMRFamide)

Stimulatory at

low doses,

inhibitory at high

doses

Endogenous

heptapeptide
[1]

NDPFLRFamide

~10 (20x weaker

than

FMRFamide)

Stimulatory at

low doses,

inhibitory at high

doses

Endogenous

heptapeptide
[1]

SDPFLRFamide

~10 (20x weaker

than

FMRFamide)

Stimulatory at

low doses,

inhibitory at high

doses

Endogenous

heptapeptide
[1]

Analogs with N-

terminal

extensions

(desaminoTyr,

Tyr, Tyr-Gly-Gly,

acetyl)

High Potency High Potency
N-terminal

modification
[1]

Effects on Central Neurons
Intracellular recordings from identified central neurons in Helix aspersa have revealed both

excitatory and inhibitory actions of FMRFamide and its analogs. The relative potencies of these

analogs vary depending on the specific neuron being studied, suggesting the presence of

multiple receptor subtypes.[2][3]
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Peptide
Analog

Effect on F1
Neurons
(Inhibitory
Potency
Order)

Effect on F2
Neurons

Effect on F5
Neurons
(Interaction
with
FMRFamide
-induced
current)

Key
Structural
Features

Reference

FMRFamide

FLRFamide >

FMRFamide

> FFRFamide

> LFRFamide

>>

LLRFamide

Biphasic

(excitation

then

inhibition)

Induces

outward

current and

reduces

FMRFamide-

induced

current

- [2]

FLRFamide

FLRFamide >

FMRFamide

> FFRFamide

> LFRFamide

>>

LLRFamide

Biphasic

(excitation

then

inhibition)

Induces

outward

current and

reduces

FMRFamide-

induced

current

Substitution

of Met with

Leu

[2]

LFRFamide

FLRFamide >

FMRFamide

> FFRFamide

> LFRFamide

>>

LLRFamide

Only

inhibition

Induces

outward

current and

reduces

FMRFamide-

induced

current

Substitution

of Met with

Leu

[2]

FFRFamide

FLRFamide >

FMRFamide

> FFRFamide

> LFRFamide

>>

LLRFamide

Only

excitation

Induces

outward

current and

reduces

FMRFamide-

induced

current

Substitution

of Met with

Phe

[2]
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LLRFamide

FLRFamide >

FMRFamide

> FFRFamide

> LFRFamide

>>

LLRFamide

Only

inhibition

Induces

outward

current and

reduces

FMRFamide-

induced

current

Substitution

of Met and

Phe with Leu

[2]

D-

FMRFamide
- -

Shows cross-

interaction

D-amino acid

substitution
[2]

MRFamide Inactive Inactive -
N-terminal

Phe removed
[2]

LRFamide Inactive Inactive -
N-terminal

Phe removed
[2]
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Peptide
Analog

Overall
Inhibitory
Potency Order
on Neurons

Overall
Excitatory
Potency Order
on Neurons

EC50 on F-2
Cell (µM)

Reference

DNFLRFamide

DNFLRFamide >

FMRFamide >

PDVDHVFLRFa

mide =

KNEFIRFamide

> FLRFamide >>

SDRNFLRFamid

e =

SDPNFLRFamid

e >

KHEYLRFamide

FMRFamide >

DNFLRFamide

>>

SDPNFLRFamid

e >

PDVDHVFLRFa

mide >>

KNEFIRFamide

=

KHEYLRFamide

=

SDRNFLRFamid

e

- [3]

FMRFamide

DNFLRFamide >

FMRFamide >

PDVDHVFLRFa

mide =

KNEFIRFamide

> FLRFamide >>

SDRNFLRFamid

e =

SDPNFLRFamid

e >

KHEYLRFamide

FMRFamide >

DNFLRFamide

>>

SDPNFLRFamid

e >

PDVDHVFLRFa

mide >>

KNEFIRFamide

=

KHEYLRFamide

=

SDRNFLRFamid

e

- [3]

KNEFIRFamide DNFLRFamide >

FMRFamide >

PDVDHVFLRFa

mide =

KNEFIRFamide

> FLRFamide >>

FMRFamide >

DNFLRFamide

>>

SDPNFLRFamid

e >

PDVDHVFLRFa

0.54 [3]
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SDRNFLRFamid

e =

SDPNFLRFamid

e >

KHEYLRFamide

mide >>

KNEFIRFamide

=

KHEYLRFamide

=

SDRNFLRFamid

e

Effects on Visceral and Somatic Muscles
FMRFamide and the endogenous heptapeptide pQDPFLRFamide exhibit distinct and

sometimes opposing effects on various muscle tissues in Helix aspersa.[4]

Muscle
Preparation

Effect of
FMRFamide

Effect of
pQDPFLRFami
de

Relative
Potency

Reference

Epiphallus (male

reproductive

tract)

Contraction

(Threshold < 5 x

10⁻⁹ mol l⁻¹)

Contraction

(Threshold < 5 x

10⁻⁹ mol l⁻¹)

Similar [4]

Crop

Reduced resting

tone, decreased

force and

frequency of

rhythmic activity

Reduced resting

tone, decreased

force and

frequency of

rhythmic activity

FMRFamide is

~10 times more

potent

[4]

Heart Cardioexcitatory Cardioexcitatory

pQDPFLRFamid

e is ~100 times

more potent

[4]

Pharyngeal and

Tentacle

Retractor

Muscles

Primarily

contraction

Usually no effect

alone; relaxes or

diminishes

FMRFamide and

ACh-induced

contractions

- [4]
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Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. The

following protocols are based on the descriptions provided in the cited literature.

In Vitro Radioreceptor Binding Assay
This assay is used to determine the binding affinity of FMRFamide analogs to receptors in Helix

aspersa brain tissue.[1]

Membrane Preparation: Brains from Helix aspersa are dissected and homogenized in a cold

buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently

washed and resuspended in the assay buffer.

Radioligand: A radiolabeled FMRFamide analog, such as ¹²⁵I-desaminoTyr-Phe-norLeu-Arg-

Phe-amide (¹²⁵I-daYFnLRFamide), is used as the tracer.

Binding Assay: The brain membranes are incubated with the radioligand in the presence and

absence of varying concentrations of unlabeled competitor peptides (FMRFamide and its

analogs).

Separation and Counting: The bound and free radioligand are separated by rapid filtration

through glass fiber filters. The radioactivity retained on the filters is then quantified using a

gamma counter.

Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis.

Isolated Heart Bioassay
This bioassay measures the physiological effect of FMRFamide analogs on the contractility of

the Helix aspersa heart.[1]

Dissection and Preparation: The heart is dissected from the snail and cannulated. It is then

placed in an organ bath containing a physiological saline solution and maintained at a

constant temperature.
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Recording of Contractions: The heart contractions are recorded using an isometric force

transducer connected to a data acquisition system.

Peptide Application: After a stabilization period, known concentrations of FMRFamide or its

analogs are added to the organ bath.

Data Analysis: The changes in the force and frequency of heart contractions are measured

and compared to the baseline activity. Dose-response curves are generated to determine the

potency of each analog.

Intracellular Recording from Central Neurons
This technique allows for the direct measurement of the effects of FMRFamide analogs on the

electrical activity of individual, identified neurons.[2][3]

Ganglia Preparation: The suboesophageal ganglia are dissected from the snail and pinned to

the bottom of a recording chamber perfused with physiological saline.

Neuron Identification: Specific, large neurons are identified based on their size, position, and

pigmentation.

Intracellular Recording: Glass microelectrodes filled with a conductive solution (e.g., KCl) are

used to impale the identified neurons. The membrane potential and any changes in response

to peptide application are recorded using an amplifier.

Peptide Application: FMRFamide and its analogs are applied to the preparation either by

bath application or by pressure ejection from a micropipette positioned near the recorded

neuron.

Data Analysis: The changes in membrane potential (hyperpolarization or depolarization) and

firing frequency are quantified to determine the excitatory or inhibitory effects of the peptides.

Signaling Pathways and Experimental Workflow
The actions of FMRFamide and its analogs in Helix aspersa are mediated by distinct signaling

pathways, primarily involving G-protein coupled receptors (GPCRs) and FMRFamide-gated

sodium channels (FaNaCs).[5]
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Caption: FMRFamide Signaling Pathways in Helix aspersa.

The experimental workflow for determining the structure-activity relationship of FMRFamide

analogs typically follows a hierarchical approach, starting from in vitro binding assays to more

complex physiological preparations.

Design and Synthesize FMRFamide Analogs

In Vitro Radioreceptor Binding Assay
(Determine Receptor Affinity - IC50)

Isolated Tissue Bioassays
(e.g., Heart, Muscle - Measure Physiological Response)

In Situ Electrophysiology
(Intracellular Recording from Neurons)

Data Analysis and SAR Determination

Identify Key Structural Motifs for Activity and Selectivity
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Caption: Experimental Workflow for SAR Studies of FMRFamide Analogs.

In conclusion, the structure-activity relationship of FMRFamide analogs in Helix aspersa is

complex, with different structural modifications leading to varied effects across different tissues

and neuronal populations. The C-terminal RFamide motif is generally crucial for activity, while

N-terminal modifications can significantly influence potency and receptor selectivity. The

existence of multiple receptor subtypes for FMRFamide-related peptides in this species

presents opportunities for the development of highly specific pharmacological tools and

potential therapeutic leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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